Cas no 387384-15-8 (4-{2-(4-chlorophenyl)hydrazin-1-ylidenemethyl}benzene-1,2,3-triol)

387384-15-8 structure
Nome del prodotto:4-{2-(4-chlorophenyl)hydrazin-1-ylidenemethyl}benzene-1,2,3-triol
4-{2-(4-chlorophenyl)hydrazin-1-ylidenemethyl}benzene-1,2,3-triol Proprietà chimiche e fisiche
Nomi e identificatori
-
- SR-01000040406
- EN300-26867323
- 4-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}benzene-1,2,3-triol
- SR-01000040406-1
- CHEMBL3600948
- Z49549408
- 387384-15-8
- BDBM50109350
- 4-{(E)-[2-(4-Chlorophenyl)hydrazinylidene]methyl}benzene-1,2,3-Triol
- 4-{2-(4-chlorophenyl)hydrazin-1-ylidenemethyl}benzene-1,2,3-triol
-
- Inchi: 1S/C13H11ClN2O3/c14-9-2-4-10(5-3-9)16-15-7-8-1-6-11(17)13(19)12(8)18/h1-7,16-19H/b15-7+
- Chiave InChI: RTAUGTZBLILHLD-VIZOYTHASA-N
- Sorrisi: ClC1C=CC(=CC=1)N/N=C/C1C=CC(=C(C=1O)O)O
Proprietà calcolate
- Massa esatta: 278.0458199g/mol
- Massa monoisotopica: 278.0458199g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 308
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 85.1Ų
4-{2-(4-chlorophenyl)hydrazin-1-ylidenemethyl}benzene-1,2,3-triol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26867323-0.05g |
4-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}benzene-1,2,3-triol |
387384-15-8 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
4-{2-(4-chlorophenyl)hydrazin-1-ylidenemethyl}benzene-1,2,3-triol Letteratura correlata
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
387384-15-8 (4-{2-(4-chlorophenyl)hydrazin-1-ylidenemethyl}benzene-1,2,3-triol) Prodotti correlati
- 1401555-38-1(3-(Hydroxymethyl)-1H-pyrazole-5-carboxylic acid)
- 2243521-28-8(2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzenesulfonamido]acetic acid)
- 941954-05-8(5-methyl-N-(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,2-oxazole-3-carboxamide)
- 55810-80-5(Pyrrolidine hydrobromide)
- 2490344-69-7(rac-(1R,2S,3S,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-amine hydrochloride)
- 2228130-70-7(2-amino-3-(2,4-dimethoxypyridin-3-yl)-3-hydroxypropanoic acid)
- 1398046-21-3(Proxalutamide)
- 2034281-24-6(1-(diphenylmethyl)-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea)
- 2137752-91-9(3,3-Difluoro-4-(methylaminomethyl)piperidin-4-ol)
- 189028-95-3(3-(5S)-(4-Fluorophenyl)-5-hydroxypentanoyl-(4S)-phenyl-1,3-oxazolidin-2-one)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
